molecular formula C7H7BrFNO B13424077 2-Amino-4-bromo-6-fluorobenzyl alcohol

2-Amino-4-bromo-6-fluorobenzyl alcohol

Cat. No.: B13424077
M. Wt: 220.04 g/mol
InChI Key: JNRBTKDQUPWTBU-UHFFFAOYSA-N
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Description

2-Amino-4-bromo-6-fluorobenzyl alcohol is an organic compound with the molecular formula C7H7BrFNO It is a benzyl alcohol derivative that contains amino, bromo, and fluoro substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-bromo-6-fluorobenzyl alcohol can be achieved through several methods. One common approach involves the bromination and fluorination of benzyl alcohol derivatives. The amino group can be introduced through nucleophilic substitution reactions. The typical reaction conditions include the use of bromine and fluorine sources, such as bromine and hydrogen fluoride, under controlled temperatures and solvent conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and fluorination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-bromo-6-fluorobenzyl alcohol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to remove the bromo or fluoro substituents.

    Substitution: The amino, bromo, and fluoro groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium hydroxide or ammonia can facilitate nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of 2-Amino-4-bromo-6-fluorobenzaldehyde or 2-Amino-4-bromo-6-fluorobenzoic acid.

    Reduction: Formation of dehalogenated derivatives.

    Substitution: Formation of substituted benzyl alcohol derivatives.

Scientific Research Applications

2-Amino-4-bromo-6-fluorobenzyl alcohol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential as a pharmacophore in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-4-bromo-6-fluorobenzyl alcohol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromo and fluoro substituents can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4-bromo-6-chlorobenzyl alcohol
  • 2-Amino-4-bromo-6-iodobenzyl alcohol
  • 2-Amino-4-chloro-6-fluorobenzyl alcohol

Uniqueness

2-Amino-4-bromo-6-fluorobenzyl alcohol is unique due to the presence of both bromo and fluoro substituents, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance its potential as a versatile intermediate in organic synthesis and its utility in medicinal chemistry.

Properties

Molecular Formula

C7H7BrFNO

Molecular Weight

220.04 g/mol

IUPAC Name

(2-amino-4-bromo-6-fluorophenyl)methanol

InChI

InChI=1S/C7H7BrFNO/c8-4-1-6(9)5(3-11)7(10)2-4/h1-2,11H,3,10H2

InChI Key

JNRBTKDQUPWTBU-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1N)CO)F)Br

Origin of Product

United States

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